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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinecarboxamide is a heterocyclic organic compound featuring a piperidine ring
substituted at the 4-position with a carboxamide group. This molecule serves as a crucial
building block and versatile intermediate in the synthesis of a wide range of biologically active
compounds.[1] Its structural motif is prevalent in numerous pharmaceuticals, including
anticancer agents, antivirals, antimicrobials, and compounds targeting the central nervous
system.[1][2][3] An in-depth understanding of its physicochemical properties is paramount for
its effective utilization in medicinal chemistry and drug development, influencing factors from
reaction kinetics to pharmacokinetic profiles of its derivatives.

Chemical Identity and Structure

o |[UPAC Name: piperidine-4-carboxamide[4]
e Synonyms: Isonipecotamide, Hexahydroisonicotinamide, 4-Carbamoylpiperidine[4][5][6]
e CAS Number: 39546-32-2[4][5]

e Molecular Formula: CeH12N20[4]
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e Molecular Weight: 128.17 g/mol [4][5]
e Chemical Structure:
o SMILES: CICNCCC1C(=O)N[4]
o InChl: INChI=1S/C6H12N20/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)[4][5]

Physicochemical Properties

The key physicochemical parameters of 4-piperidinecarboxamide are summarized in the
table below. These properties are fundamental to predicting its behavior in both chemical
reactions and biological systems.

Property Value Source
Melting Point 145-150 °C [51[6]
Boiling Point 311.7 °C (at 760 mmHg) [6]
Water Solubility Soluble [6]

logP (Octanol-Water) -1.4 (Computed) [4]

pKa 16.48 + 0.20 (Predicted) [6]

Detailed Physicochemical Analysis and
Experimental Protocols
Melting Point

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds
typically exhibit a sharp melting range.

Reported Value: The literature melting point for 4-piperidinecarboxamide is in the range of
145-150 °C.[5][6]

Experimental Protocol: Capillary Method The melting point is most commonly determined using
a capillary tube method with a melting point apparatus.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidinecarboxamide
https://www.sigmaaldrich.com/HK/zh/product/aldrich/i17907
https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidinecarboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidinecarboxamide
https://www.sigmaaldrich.com/HK/zh/product/aldrich/i17907
https://www.benchchem.com/product/b028982?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/i17907
https://www.chembk.com/en/chem/piperidine-4-carboxamide
https://www.chembk.com/en/chem/piperidine-4-carboxamide
https://www.chembk.com/en/chem/piperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidinecarboxamide
https://www.chembk.com/en/chem/piperidine-4-carboxamide
https://www.benchchem.com/product/b028982?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/i17907
https://www.chembk.com/en/chem/piperidine-4-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: A small amount of the dry, powdered 4-piperidinecarboxamide is
packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

e Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a
melting point apparatus, adjacent to a calibrated thermometer.

e Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it
approaches the expected melting point.

o Observation: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range. The temperature at which the entire solid has transformed
into a clear liquid is recorded as the end of the range.

Boiling Point
The boiling point provides information about the volatility of a substance.

Reported Value: A boiling point of 311.7 °C at atmospheric pressure (760 mmHg) has been
reported for 4-piperidinecarboxamide.[6]

Experimental Protocol: Micro-Boiling Point Determination For small sample quantities, a micro-
boiling point or capillary method can be employed.

Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test
tube or fusion tube.

o Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

e Heating: The assembly is heated gently. As the temperature rises, trapped air will bubble out
of the capillary.

e Observation: The heat is removed once a steady stream of bubbles emerges. The liquid will
begin to cool and will be drawn up into the capillary tube when the vapor pressure of the
substance equals the external atmospheric pressure. The temperature at which the liquid
enters the capillary tube is the boiling point.

Water Solubility
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Solubility in aqueous media is a critical determinant of a compound's suitability for biological
applications and formulation.

Reported Value: 4-Piperidinecarboxamide is described as being soluble in water.[6]

Experimental Protocol: Shake-Flask Method The shake-flask method is a standard technique
for determining the solubility of a compound.

o Equilibration: An excess amount of solid 4-piperidinecarboxamide is added to a known
volume of water in a flask.

o Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period
(e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

» Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

e Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and its
concentration is determined using a suitable analytical technique, such as HPLC with UV
detection or quantitative NMR. The resulting concentration is the solubility of the compound
at that temperature.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its
absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to
cross biological membranes.

Reported Value: A computed XLogP3 value of -1.4 is available for 4-piperidinecarboxamide,
suggesting it is a relatively hydrophilic compound.[4]

Experimental Protocol: Shake-Flask Method This is the traditional and most widely accepted
method for the experimental determination of logP.

e Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together
and allowing the phases to separate.
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Partitioning: A known amount of 4-piperidinecarboxamide is dissolved in one of the phases
(typically the one in which it is more soluble). This solution is then mixed with a known
volume of the other phase in a separatory funnel.

Equilibration: The funnel is shaken vigorously to allow the compound to partition between the
n-octanol and aqueous layers until equilibrium is achieved.

Phase Separation and Analysis: The two phases are carefully separated. The concentration
of the compound in each phase is measured using an appropriate analytical method (e.g.,
UV-Vis spectroscopy or HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the aqueous phase. The logP is the base-10
logarithm of this value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of
ionization of a molecule at a given pH. The piperidine nitrogen is basic.

Reported Value: A predicted pKa value for 4-piperidinecarboxamide is 16.48.[6] This likely
refers to the acidity of the amide N-H proton, while the pKa of the conjugate acid of the
piperidine nitrogen would be significantly lower, indicating its basicity.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate
method for determining pKa values.

o Sample Preparation: A precise amount of 4-piperidinecarboxamide is dissolved in a known
volume of water or a suitable co-solvent.

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) while
the pH of the solution is continuously monitored with a calibrated pH electrode.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point, where half of the
basic piperidine nitrogen has been protonated.
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Role in Drug Discovery and Development

The physicochemical properties of 4-piperidinecarboxamide are fundamental to its role as a
molecular scaffold. Its solubility ensures it can be used in aqueous reaction conditions, while its
modifiable functional groups (the secondary amine and the carboxamide) provide handles for
synthetic elaboration.

Derivatives of 4-piperidinecarboxamide have shown a wide range of biological activities,
targeting various proteins and pathways:

e Enzyme Inhibition: The scaffold has been incorporated into inhibitors of calpain, carbonic
anhydrase, and the proteasome.[2][7][8]

» Receptor Modulation: It is a key component in compounds designed as CCR5 antagonists
for anti-HIV therapy and as monoamine neurotransmitter re-uptake inhibitors for CNS
disorders.[3]

The diagram below illustrates the central role of 4-piperidinecarboxamide’s physicochemical
properties in enabling its use as a versatile scaffold for developing targeted therapeutics.
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Implications in Drug Development

Key Physicochemical Properties
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Caption: Physicochemical properties of 4-piperidinecarboxamide and their impact on drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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